molecular formula C13H15NO5 B11034361 Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate

Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate

Cat. No.: B11034361
M. Wt: 265.26 g/mol
InChI Key: PVFYINWNSJDUSZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate is an ester derivative featuring a formamido bridge connecting an ethyl glycinate moiety to a 4-acetyloxy-substituted phenyl ring. This compound is structurally characterized by its acetyloxy group (–OAc) at the para position of the aromatic ring and an ethyl ester group (–COOEt) linked via a glycine-derived formamido (–NHC(O)CH₂–) spacer.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-[(4-acetyloxybenzoyl)amino]acetate

InChI

InChI=1S/C13H15NO5/c1-3-18-12(16)8-14-13(17)10-4-6-11(7-5-10)19-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,17)

InChI Key

PVFYINWNSJDUSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (Compound 13) and Ethyl 4-acetamido-2,2-difluoro-4-(4-formylphenyl)butanoate (Compound 14)

Key Differences :

  • Substituents: Compound 13 and 14 feature difluorobutanoate backbones instead of the formamido-acetate linkage. Both retain acetyl or formyl groups on the phenyl ring but lack the acetyloxy (–OAc) substituent.
  • Physicochemical Properties: Melting Points: Compound 13 (138–140°C) has a higher melting point than Compound 14 (79–82°C), likely due to stronger intermolecular interactions from the acetyl group versus the formyl group . Molecular Weights: Compound 13 (328 g/mol) is heavier than the target compound (estimated ~293 g/mol), reflecting the difluoro and butanoate extensions .
Property Target Compound* Compound 13 Compound 14
Melting Point (°C) Not reported 138–140 79–82
Molecular Weight (g/mol) ~293 328 314

*Estimated based on structural formula.

2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic Acid

Key Differences :

Ethyl Esters with Heterocyclic or Halogenated Substituents

Ethyl (2,3-Dichloro-4-formylphenoxy)acetate

Key Differences :

  • Substituents: Dichloro and formyl groups on the phenoxy ring introduce steric and electronic effects distinct from the acetyloxy-phenyl group.
  • Reactivity : The formyl group (–CHO) may undergo condensation reactions, whereas the acetyloxy group (–OAc) is more prone to hydrolysis .

Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate

Key Differences :

  • Substituents : Fluorine and methoxy groups enhance lipophilicity and electron-withdrawing effects compared to the acetyloxy group.
  • Crystallography : Similar ethyl ester derivatives (e.g., benzimidazole analogs) exhibit layered crystal structures stabilized by C–H⋯O/N interactions, suggesting comparable packing behavior in the target compound .

Thiazole-Containing Analogues

Ethyl 2-(2-Formylamino-1,3-thiazol-4-yl)-2-oxoacetate

Key Differences :

  • Core Structure : Incorporates a thiazole ring instead of a phenyl group, altering electronic properties (e.g., aromaticity, dipole moments).

Metabolic and Stability Considerations

A metabolite structurally related to the target compound, Ethyl 2-{[1-(2-{[4-(N'-hydroxycarbamimidoyl)phenyl]formamido}propanoyl)piperidin-4-yl]oxy}acetate, features a piperidine and hydroxycarbamimidoyl group, indicating susceptibility to enzymatic hydrolysis or oxidation in biological systems . This contrasts with the acetyloxy group’s propensity for esterase-mediated cleavage.

Biological Activity

Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate is a chemical compound characterized by its unique molecular structure, which includes an ethyl group, a formamide moiety, and an acetyloxy-substituted phenyl group. This compound falls under the categories of amides and esters, which may influence its biological activities and interactions.

Chemical Structure

The molecular formula of this compound is C13H15N1O4C_{13}H_{15}N_{1}O_{4}. The structure can be broken down into its functional components:

  • Ethyl Group : Contributes to the hydrophobic character.
  • Formamide Moiety : Potentially enhances hydrogen bonding capabilities.
  • Acetyloxy-Substituted Phenyl Group : May influence reactivity and biological interactions.

Antibacterial Properties

Recent investigations suggest that compounds structurally similar to this compound exhibit significant antibacterial properties. These activities can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria.

Antioxidant Activity

Preliminary studies indicate that this compound may also possess antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The acetyloxy group may enhance the compound's ability to scavenge free radicals.

Cytotoxic Effects

Research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although detailed mechanisms remain to be elucidated.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, often involving acylation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Comparative Biological Activity Table

Compound NameMolecular FormulaKey Biological Activities
This compoundC13H15N1O4C_{13}H_{15}N_{1}O_{4}Antibacterial, Antioxidant, Cytotoxic
Ethyl 2-(4-formylphenyl)acetateC11H12O3C_{11}H_{12}O_{3}Moderate Antibacterial
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-C10H13N1O2C_{10}H_{13}N_{1}O_{2}Low Cytotoxicity

Pharmacological Studies

Pharmacological studies are essential for understanding the safety and efficacy of this compound in therapeutic applications. These studies typically involve in vitro assays followed by in vivo experiments to assess the biological impact on living organisms.

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